![molecular formula C21H17ClN2O3S B2916799 (Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate CAS No. 487034-24-2](/img/structure/B2916799.png)
(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate
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Overview
Description
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Potential Anticancer Agent Synthesis and Evaluation
A novel synthesis involving the thiazolidinone ring, reported for its wide range of biological activities, led to the creation of a potential anticancer agent. Through a detailed process involving ethyl acetoacetate, phenyl isothiocyanate, and ethyl chloroacetate, researchers synthesized a thiazolidinone derivative. This derivative underwent further reactions to afford (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. Structural elucidation through spectral analysis and X-ray crystallography, complemented by computational studies, confirmed the compound's configuration and potential moderate cytotoxic activity against cancer cells (Mabkhot et al., 2019).
Antimicrobial Activity Research
Research into the synthesis of new heterocyclic compounds featuring a sulfonamido moiety aimed at developing effective antibacterial agents resulted in a variety of derivatives. These compounds, synthesized through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate and active methylene compounds, showed significant antibacterial activity in preliminary tests, highlighting the potential for medical application in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antibacterial Derivative Synthesis
The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, through reactions involving 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters, led to compounds with observed potent and selective cytotoxic effects against leukemia cell lines. This synthesis pathway underscores the versatility of thiazolidinone derivatives in generating potent biological active compounds with potential anticancer properties (Horishny, Arshad, & Matiychuk, 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-2-27-21(26)17(13-23)20-24(16-6-4-3-5-7-16)19(25)18(28-20)12-14-8-10-15(22)11-9-14/h3-11,18H,2,12H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDYEECRCQOVCJ-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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